Cas no 851074-40-3 (O-Acetyl-n-tert-butylhydroxylamine Hydrochloride)

O-Acetyl-n-tert-butylhydroxylamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride
- O-Acetyl-N-tert-butylhydroxylamine Hydrochloride
- (tert-butylamino) acetate,hydrochloride
- NULL
- n-(acetyloxy)-2-methyl-2-propanamine hydrochloride
- (tert-butylamino) acetate;hydrochloride
- O-Acetyl-n-tert-butylhydroxylamine HCl
- AX8250065
- TERT-BUTYLAMINO ACETATE HYDROCHLORIDE
- ST24048808
- O-Acetyl-N-tert-butylhydroxylamineHydrochloride
- 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chlo
- 2-Propanamine, N-(acetyloxy)-2-methyl-, hydrochloride (9CI)
- MFCD12545957
- O-Acetyl-N-(tert-butyl)hydroxylaminehydrochloride
- DTXSID10659821
- 851074-40-3
- J-523143
- O-Acetyl-N-(tert-butyl)hydroxylamine HCl
- CWIOQGVXNNMFJC-UHFFFAOYSA-N
- CS-0187596
- A2138
- AKOS016013178
- 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
- AS-10620
- SY057791
- DB-335420
- BJB07440
- O-Acetyl-n-tert-butylhydroxylamine Hydrochloride
-
- MDL: MFCD12545957
- インチ: 1S/C6H13NO2.ClH/c1-5(8)9-7-6(2,3)4;/h7H,1-4H3;1H
- InChIKey: CWIOQGVXNNMFJC-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C)ONC(C)(C)C
計算された属性
- せいみつぶんしりょう: 167.07100
- どういたいしつりょう: 167.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 104
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 38.3
じっけんとくせい
- PSA: 38.33000
- LogP: 2.04550
O-Acetyl-n-tert-butylhydroxylamine Hydrochloride セキュリティ情報
- ちょぞうじょうけん:0-10°C
O-Acetyl-n-tert-butylhydroxylamine Hydrochloride 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
O-Acetyl-n-tert-butylhydroxylamine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D711214-1g |
O-Acetyl-N-tert-butylhydroxylamine Hydrochloride |
851074-40-3 | 97% | 1g |
$300 | 2024-06-05 | |
eNovation Chemicals LLC | D711214-25g |
O-Acetyl-N-tert-butylhydroxylamine Hydrochloride |
851074-40-3 | 97% | 25g |
$1400 | 2024-06-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-472856-1 g |
O-Acetyl-N-tert-butylhydroxylamine Hydrochloride, |
851074-40-3 | 1g |
¥1,203.00 | 2023-07-11 | ||
TRC | A192760-10mg |
O-Acetyl-n-tert-butylhydroxylamine Hydrochloride |
851074-40-3 | 10mg |
$ 50.00 | 2022-06-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-472856-1g |
O-Acetyl-N-tert-butylhydroxylamine Hydrochloride, |
851074-40-3 | 1g |
¥1203.00 | 2023-09-05 | ||
A2B Chem LLC | AB77911-5g |
O-Acetyl-n-tert-butylhydroxylamine HCl |
851074-40-3 | 97% | 5g |
$227.00 | 2024-04-19 | |
Aaron | AR003U4J-250mg |
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride |
851074-40-3 | 97% | 250mg |
$35.00 | 2025-01-22 | |
eNovation Chemicals LLC | D711214-5g |
O-Acetyl-N-tert-butylhydroxylamine Hydrochloride |
851074-40-3 | 97% | 5g |
$500 | 2025-02-26 | |
Ambeed | A618284-250mg |
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride |
851074-40-3 | 97% | 250mg |
$36.0 | 2024-08-02 | |
eNovation Chemicals LLC | D711214-25g |
O-Acetyl-N-tert-butylhydroxylamine Hydrochloride |
851074-40-3 | 97% | 25g |
$1400 | 2025-02-26 |
O-Acetyl-n-tert-butylhydroxylamine Hydrochloride 関連文献
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
関連分類
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Other Chemical Reagents
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid salts
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid salts
O-Acetyl-n-tert-butylhydroxylamine Hydrochlorideに関する追加情報
Introduction to O-Acetyl-n-tert-butylhydroxylamine Hydrochloride (CAS No. 851074-40-3)
O-Acetyl-n-tert-butylhydroxylamine Hydrochloride, a compound with the chemical formula C₉H₁₈NO₃·HCl, is a significant reagent in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 851074-40-3, has garnered attention due to its versatile applications in the development of novel therapeutic agents and biochemical intermediates. The presence of both acetyl and hydroxylamine functional groups makes it a valuable tool for chemists and pharmacologists exploring innovative synthetic pathways.
In recent years, the demand for high-purity reagents has surged, particularly in the pharmaceutical industry, where precision and efficiency are paramount. O-Acetyl-n-tert-butylhydroxylamine Hydrochloride stands out as a compound that meets these stringent requirements. Its hydrochloride salt form enhances stability and solubility, making it an ideal candidate for various chemical reactions and transformations. This has led to its widespread use in both academic research laboratories and industrial settings.
The compound's unique structure, featuring an acetyl group attached to a tertiary butyl-substituted hydroxylamine, contributes to its remarkable reactivity. This reactivity is particularly useful in the synthesis of complex molecules, including those with potential therapeutic applications. For instance, researchers have utilized this compound in the development of protease inhibitors, which are critical in treating diseases such as HIV and cancer. The acetyl group can participate in acetylation reactions, while the hydroxylamine moiety can engage in redox processes, making it a multifunctional intermediate.
Recent studies have highlighted the role of O-Acetyl-n-tert-butylhydroxylamine Hydrochloride in the synthesis of bioactive molecules. One notable application is its use in the preparation of chiral compounds, which are essential in drug development due to their specific biological activities. The tert-butyl group provides steric hindrance, influencing the stereochemistry of reactions involving this compound. This feature is particularly valuable in asymmetric synthesis, where controlling the spatial arrangement of atoms is crucial for achieving desired pharmacological effects.
The pharmaceutical industry has also explored the use of this compound in the development of novel antibiotics. By leveraging its reactive sites, chemists have been able to design molecules that disrupt bacterial cell wall synthesis or inhibit key enzymatic pathways. These efforts have led to promising candidates for treating multidrug-resistant infections, a growing concern globally. The versatility of O-Acetyl-n-tert-butylhydroxylamine Hydrochloride as a building block has thus contributed significantly to advancements in antibiotic research.
Beyond pharmaceutical applications, this compound finds utility in materials science and agrochemical research. Its ability to undergo selective modifications allows researchers to tailor its properties for specific applications. For example, it has been used in the synthesis of advanced polymers with enhanced durability and functionality. Additionally, its role as an intermediate in agrochemical formulations has been investigated, particularly in developing herbicides and fungicides that are more effective and environmentally friendly.
The production and handling of O-Acetyl-n-tert-butylhydroxylamine Hydrochloride require stringent quality control measures to ensure consistency and purity. Manufacturers adhere to rigorous standards to meet the demands of research institutions and pharmaceutical companies. Advanced purification techniques are employed to isolate the compound from impurities, ensuring that it meets the high standards required for sensitive applications.
In conclusion, O-Acetyl-n-tert-butylhydroxylamine Hydrochloride (CAS No. 851074-40-3) is a multifaceted compound with broad applications across various scientific disciplines. Its unique structural features make it an invaluable tool for organic synthesis and drug development. As research continues to uncover new possibilities, this compound is expected to play an even greater role in advancing scientific knowledge and innovation.
851074-40-3 (O-Acetyl-n-tert-butylhydroxylamine Hydrochloride) 関連製品
- 2680680-91-3(benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate)
- 955681-11-5(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide)
- 1116082-64-4(N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)
- 921501-74-8(N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide)
- 2229170-46-9(2-bromo-5-(but-3-yn-1-yl)pyridine)
- 2227915-01-5((1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine)
- 5625-56-9(1,4-Piperazinedipropanesulfonic acid)
- 1800541-83-6(3-(2-azidoethyl)-3-methyl-3H-diazirine)
- 438554-44-0(5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)
- 1807113-28-5(4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile)
